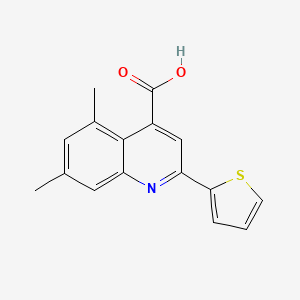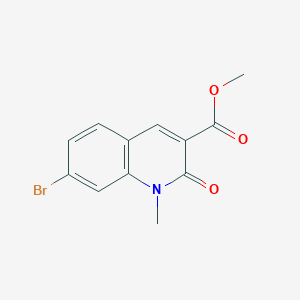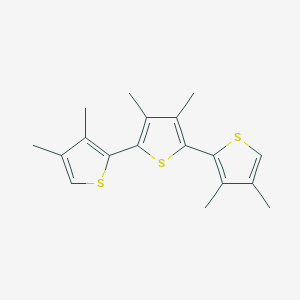
2,5-Bis(3,4-dimethylthiophen-2-yl)-3,4-dimethylthiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis(3,4-dimethylthiophen-2-yl)-3,4-dimethylthiophene is a compound belonging to the thiophene family, characterized by its unique structure consisting of three thiophene rings. Thiophenes are heterocyclic compounds containing sulfur, and they are known for their aromatic properties. This specific compound is notable for its symmetrical structure and the presence of multiple methyl groups, which can influence its chemical behavior and applications.
准备方法
The synthesis of 2,5-Bis(3,4-dimethylthiophen-2-yl)-3,4-dimethylthiophene typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from commercially available thiophene derivatives. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to link the thiophene rings.
Reaction Conditions: The reactions are usually carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation. Solvents like tetrahydrofuran or dimethylformamide are often used, and the reactions are typically heated to facilitate the coupling process.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
2,5-Bis(3,4-dimethylthiophen-2-yl)-3,4-dimethylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiophene oxides or dioxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into dihydrothiophenes or tetrahydrothiophenes. Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the thiophene rings. Reagents such as bromine or chlorosulfonic acid can be used for halogenation or sulfonation, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield thiophene dioxides, while reduction can produce saturated thiophene derivatives.
科学研究应用
2,5-Bis(3,4-dimethylthiophen-2-yl)-3,4-dimethylthiophene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including polymers and organic semiconductors.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Industry: The compound is utilized in the development of materials for organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
作用机制
The mechanism of action of 2,5-Bis(3,4-dimethylthiophen-2-yl)-3,4-dimethylthiophene depends on its specific application:
Molecular Targets: In biological systems, the compound may interact with enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in cancer cell proliferation.
Pathways Involved: The pathways affected by the compound can vary, but they often involve key signaling cascades related to cell growth, apoptosis, or inflammation.
相似化合物的比较
2,5-Bis(3,4-dimethylthiophen-2-yl)-3,4-dimethylthiophene can be compared with other thiophene derivatives:
Similar Compounds: Examples include 2,5-dimethylthiophene, 3,4-dimethylthiophene, and 2,5-bis(thiophen-2-yl)thiophene.
Uniqueness: The presence of multiple methyl groups and the symmetrical structure of this compound make it unique. These features can influence its reactivity and the types of interactions it can participate in, distinguishing it from other thiophene derivatives.
属性
分子式 |
C18H20S3 |
|---|---|
分子量 |
332.6 g/mol |
IUPAC 名称 |
2,5-bis(3,4-dimethylthiophen-2-yl)-3,4-dimethylthiophene |
InChI |
InChI=1S/C18H20S3/c1-9-7-19-15(11(9)3)17-13(5)14(6)18(21-17)16-12(4)10(2)8-20-16/h7-8H,1-6H3 |
InChI 键 |
URTQCDXIJLVJOM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC(=C1C)C2=C(C(=C(S2)C3=C(C(=CS3)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


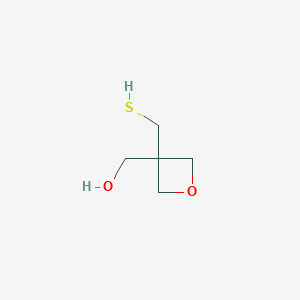
![Stannane, trimethyl[3-(methylthio)-2-thienyl]-](/img/structure/B15198498.png)
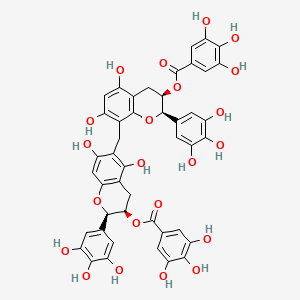


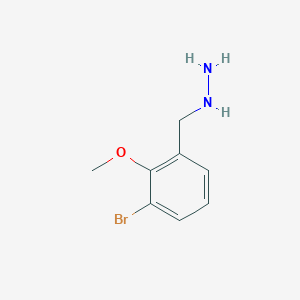
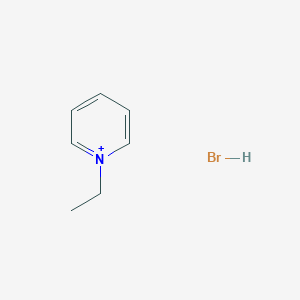
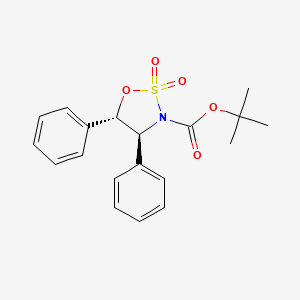

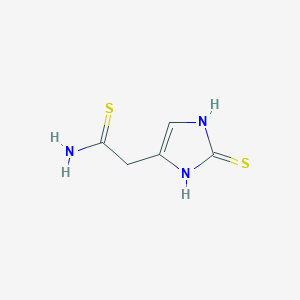
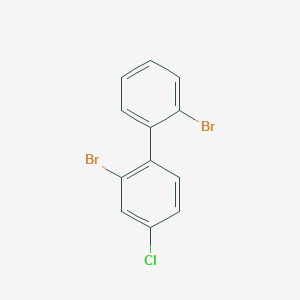
![C,C'-Bis(1,1-dimethylethyl) N,N'-[(3-hydroxypentyl)carbonimidoyl]bis[carbamate]](/img/structure/B15198562.png)
